2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 371753-20-7
VCID: VC0113465
InChI: InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1
SMILES: CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid

CAS No.: 371753-20-7

Reference Standards

VCID: VC0113465

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid - 371753-20-7

CAS No. 371753-20-7
Product Name 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid
Standard InChI InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1
Standard InChIKey SHAHPWSYJFYMRX-WDEVSDKISA-N
Isomeric SMILES CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O
SMILES CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Canonical SMILES CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Synonyms rel-4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]-α-methylbenzeneacetic Acid;
PubChem Compound 13148394
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator